2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole
CAS No.: 1379811-79-6
Cat. No.: VC2942424
Molecular Formula: C13H7BrF5NOS
Molecular Weight: 400.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379811-79-6 |
|---|---|
| Molecular Formula | C13H7BrF5NOS |
| Molecular Weight | 400.16 g/mol |
| IUPAC Name | [2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane |
| Standard InChI | InChI=1S/C13H7BrF5NOS/c14-9-3-1-8(2-4-9)13-20-11-7-10(5-6-12(11)21-13)22(15,16,17,18)19/h1-7H |
| Standard InChI Key | ZRKRSAOKTMXHKV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F)Br |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F)Br |
Introduction
2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole is a complex organic compound characterized by its molecular formula C13H7BrF5NOS and molecular weight of 400.16 g/mol . This compound combines a benzooxazole core with a bromophenyl group and a pentafluorosulfanyl group, which are known for their unique chemical and biological properties.
Synthesis and Preparation
While specific synthesis details for 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole are not readily available, compounds with similar structures often involve multi-step reactions. Typically, these involve the formation of the benzooxazole core followed by the introduction of the bromophenyl and pentafluorosulfanyl groups through various coupling reactions. The pentafluorosulfanyl group can be introduced using methods such as nucleophilic substitution or cross-coupling reactions .
Potential Therapeutic Applications
Benzooxazole derivatives have been explored for various therapeutic applications, including anticonvulsant and anticancer activities . While specific therapeutic potential for 2-(4-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole is not documented, its structural components suggest it could be investigated for similar purposes.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C13H7BrF5NOS |
| Molecular Weight | 400.16 g/mol |
| Canonicalized | True |
| Exact Mass | Not specified |
Biological Activity
-
Antioxidant Activity: Not specifically reported for this compound, but related compounds show potential.
-
Antimicrobial Activity: Potential based on structural components, but specific data is lacking.
Synthesis and Preparation
-
Method: Typically involves multi-step reactions including coupling reactions.
-
Reagents: Benzooxazole core, bromophenyl group, and pentafluorosulfanyl group introduction.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume